molecular formula C30H48ClN5O3S B034339 N-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide CAS No. 101217-11-2

N-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Cat. No.: B034339
CAS No.: 101217-11-2
M. Wt: 594.3 g/mol
InChI Key: AACLYMMBRAHETO-UHFFFAOYSA-N
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Description

N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-b][1,2,4]triazole core, a sulfonamide group, and several alkyl and aryl substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrazolo[1,5-b][1,2,4]triazole core, the introduction of the sulfonamide group, and the attachment of the various alkyl and aryl substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazolo[1,5-b][1,2,4]triazole core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, pyrazolo[1,5-b][1,2,4]triazole derivatives, and molecules with similar alkyl and aryl substituents. Examples include:

    Sulfonamide-based drugs: Such as sulfamethoxazole and sulfasalazine.

    Pyrazolo[1,5-b][1,2,4]triazole derivatives: Compounds with similar core structures but different substituents.

    Alkyl and aryl substituted benzene derivatives: Molecules with similar substituent patterns on the benzene ring.

Uniqueness

N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

101217-11-2

Molecular Formula

C30H48ClN5O3S

Molecular Weight

594.3 g/mol

IUPAC Name

N-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C30H48ClN5O3S/c1-9-10-11-12-13-14-17-39-24-16-15-23(30(7,8)20-29(4,5)6)18-25(24)40(37,38)32-19-21(2)27-33-28-26(31)22(3)34-36(28)35-27/h15-16,18,21,32,34H,9-14,17,19-20H2,1-8H3

InChI Key

AACLYMMBRAHETO-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)C)Cl

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)C)Cl

Synonyms

N-[2-(7-Chloro-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octyloxy-5-(1,1,3,3-tetramethylbutyl)benzenesulfonamide

Origin of Product

United States

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